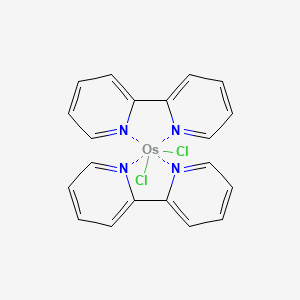
Osmium bis(2,2'-bipyridine)chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-bis(2,2'-bipyridine)dichloridoosmium(1+) is an osmium coordination entity.
Wissenschaftliche Forschungsanwendungen
Photochemical Applications
Photochemical Properties
Osmium bis(2,2'-bipyridine)chloride exhibits unique electronic properties due to its octahedral geometry and the presence of bipyridine ligands. These characteristics make it suitable for photochemical applications , such as:
- Dye-Sensitized Solar Cells : The compound's ability to absorb light and facilitate electron transfer positions it as a promising candidate for use in solar energy conversion technologies. Its photophysical characteristics enable efficient charge separation and transport, which are critical for enhancing solar cell performance.
- Fluorescent Probes : The compound can also serve as a fluorescent probe in biological imaging due to its luminescent properties. Studies have indicated its potential for cellular imaging applications, allowing researchers to visualize biological processes in real-time .
Medicinal Chemistry
Antitumor Activity
Research has uncovered that osmium complexes, including this compound, may exhibit antitumor properties . The interactions of these complexes with biological molecules have shown promise in:
- Cellular Uptake : The compound's ability to form stable complexes with biomolecules facilitates its uptake by cells, which is crucial for therapeutic applications.
- Mechanisms of Action : Although the detailed mechanisms remain under investigation, initial findings suggest that osmium complexes can induce cytotoxicity selectively in cancer cells. This selectivity is vital for developing targeted cancer therapies .
Organic Synthesis
Catalytic Applications
this compound is employed as a catalyst in various organic synthesis reactions:
- Oxidation Reactions : The compound facilitates the oxidation of organic compounds, making it valuable in synthetic chemistry for converting alcohols to carbonyl compounds. Its catalytic activity enhances reaction efficiency and selectivity .
- Electrocatalytic Properties : Recent studies have highlighted the potential of osmium complexes in electrocatalysis, particularly for CO2 reduction processes. These applications are critical for developing sustainable chemical processes and addressing environmental challenges .
Data Summary Table
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Photochemistry | Dye-sensitized solar cells | Efficient charge separation and transport |
| Fluorescent probes for cellular imaging | Real-time visualization of biological processes | |
| Medicinal Chemistry | Antitumor activity | Selective cytotoxicity towards cancer cells |
| Organic Synthesis | Catalytic oxidation reactions | Enhanced efficiency and selectivity |
| Electrocatalysis for CO2 reduction | Sustainable chemical processes |
Case Study 1: Photochemical Efficiency
A study demonstrated that incorporating this compound into dye-sensitized solar cells resulted in a significant increase in energy conversion efficiency compared to traditional dyes. The compound's ability to stabilize charge carriers was identified as a critical factor contributing to this improvement.
Case Study 2: Antitumor Mechanism
Research investigating the cellular uptake of this compound revealed that the compound effectively localized within tumor cells while exhibiting minimal toxicity to healthy cells. This selectivity was attributed to the compound's interaction with specific cellular receptors involved in tumor growth.
Eigenschaften
CAS-Nummer |
79982-56-2 |
|---|---|
Molekularformel |
C20H16Cl2N4Os |
Molekulargewicht |
573.5 g/mol |
IUPAC-Name |
dichloroosmium;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/2C10H8N2.2ClH.Os/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
SYYZASDJJIWDME-UHFFFAOYSA-L |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Os]Cl |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Os]Cl |
Synonyme |
Os(bpy)2Cl (+) Os(bpy)2Cl (2+) osmium bis(2,2'-bipyridine)chloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















